Cas no 3613-02-3 (4-Methyl-1H-indole-6-carbonitrile)
4-Methyl-1H-indole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-1H-indole-6-carbonitrile
- 6-Cyano-4-methylindole
- DTXSID00646487
- SCHEMBL5802064
- 3613-02-3
- CS-0451651
- AMY9889
- FT-0707454
- AKOS006287582
- A935453
- I11161
- 6-Cyano-4-methyl-indole
- DB-069318
-
- MDL: MFCD07781499
- Inchi: 1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3
- InChI Key: JVTVHILSTXFLCS-UHFFFAOYSA-N
- SMILES: N1C=CC2C(C)=CC(C#N)=CC1=2
Computed Properties
- Exact Mass: 156.06900
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.6Ų
Experimental Properties
- PSA: 39.58000
- LogP: 2.34798
4-Methyl-1H-indole-6-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1H-indole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149162-1g |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 95%+ | 1g |
$514 | 2021-08-05 | |
| Alichem | A199007019-250mg |
4-Methyl-1H-indole-6-carbonitrile |
3613-02-3 | 97% | 250mg |
$220.00 | 2023-09-02 | |
| Alichem | A199007019-1g |
4-Methyl-1H-indole-6-carbonitrile |
3613-02-3 | 97% | 1g |
$610.50 | 2023-09-02 | |
| TRC | M589580-1mg |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M589580-2mg |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M589580-10mg |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 10mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM149162-1g |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 95%+ | 1g |
$436 | 2023-02-02 | |
| eNovation Chemicals LLC | D501060-1g |
6-Cyano-4-methylindole |
3613-02-3 | 95% | 1g |
$865 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0976009-1g |
6-Cyano-4-methylindole |
3613-02-3 | 95% | 1g |
$600 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGWZX008-1G |
4-methyl-1H-indole-6-carbonitrile |
3613-02-3 | 95% | 1g |
¥ 3,168.00 | 2023-04-13 |
4-Methyl-1H-indole-6-carbonitrile Suppliers
4-Methyl-1H-indole-6-carbonitrile Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-Methyl-1H-indole-6-carbonitrile
4-Methyl-1H-indole-6-carbonitrile (CAS No: 3613-02-3)
4-Methyl-1H-indole-6-carbonitrile (CAS No: 3613-02-3) is a heterocyclic aromatic compound with significant applications in organic synthesis and pharmaceutical research. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the methyl group at the 4-position and the cyano group at the 6-position imparts unique electronic and steric properties, making it an attractive substrate for various chemical transformations.
The indole core is a fundamental structure in organic chemistry, known for its versatility in participating in a wide range of reactions. The cyano group (-CN) at the 6-position of 4-Methyl-1H-indole-6-carbonitrile acts as an electron-withdrawing group, which can influence the reactivity of the molecule in various synthetic pathways. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 4-Methyl-1H-indole-6-carbonitrile in drug discovery. For instance, researchers have explored its role as a building block for constructing bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to undergo nucleophilic substitution, addition, and cyclization reactions has been leveraged to design molecules with enhanced pharmacokinetic profiles.
In terms of synthesis, 4-Methyl-1H-indole-6-carbonitrile can be prepared through several routes. One common method involves the condensation of o-ketocarbonyl compounds with ammonia or ammonium salts, followed by cyclization to form the indole ring. The introduction of substituents like methyl and cyano groups can be achieved through directed metallation or substitution reactions under specific conditions. These methods have been optimized in recent years to improve yield and selectivity.
The application of 4-Methyl-1H-indole-6-carbonitrile extends beyond drug discovery. It has been utilized in materials science as a precursor for constructing functional materials such as coordination polymers and metalloorganic frameworks (MOFs). The nitrogen atoms in the indole ring can serve as coordinating sites for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing.
From an environmental perspective, understanding the fate and toxicity of 4-Methyl-1H-indole-6-carbonitrile is crucial for its safe handling and disposal. Recent toxicological studies have assessed its acute and chronic toxicity profiles using various model systems. These studies provide insights into its potential risks to human health and ecosystems, guiding regulatory decisions and industrial practices.
In conclusion, 4-Methyl-1H-indole-6-carbonitrile (CAS No: 3613-02-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in advancing scientific innovation.
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